3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, contributing to their broad range of biological activities
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the 2-fluorophenyl group reacts with a halogenated thiophene.
Formation of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid moiety can be introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be facilitated by the use of Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a chlorine atom instead of a fluorine atom.
3-[5-(2-Bromophenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a bromine atom instead of a fluorine atom.
3-[5-(2-Methylphenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These properties can enhance the compound’s biological activity and make it a valuable candidate for drug development .
Properties
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKUJXOMYWFQX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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